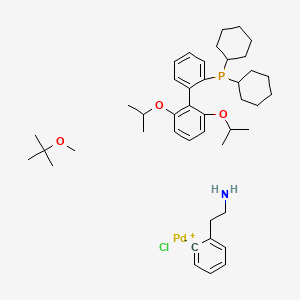
RuPhos Pd G1 methyl t-Butyl Ether Adduct
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RuPhos Pd G1 methyl t-Butyl Ether Adduct is a palladium-based catalyst used in various cross-coupling reactions. It is known for its high efficiency and selectivity in forming carbon-carbon and carbon-nitrogen bonds. The compound is a first-generation palladacycle precatalyst, which means it is designed to generate the active palladium species required for catalytic activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RuPhos Pd G1 methyl t-Butyl Ether Adduct involves the coordination of palladium with RuPhos ligand and methyl t-butyl ether. The reaction typically requires a palladium source, such as palladium chloride, and the RuPhos ligand in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
RuPhos Pd G1 methyl t-Butyl Ether Adduct is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig amination
- Heck reaction
- Hiyama coupling
- Negishi coupling
- Sonogashira coupling
- Stille coupling
- Suzuki-Miyaura coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, organometallic reagents (such as organozinc, organotin, and organoboron compounds), and bases (such as potassium carbonate and sodium tert-butoxide). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .
Major Products
The major products formed from these reactions are biaryl compounds, arylamines, and other substituted aromatic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Aplicaciones Científicas De Investigación
RuPhos Pd G1 methyl t-Butyl Ether Adduct has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their functions and interactions.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of fine chemicals, agrochemicals, and advanced materials
Mecanismo De Acción
The mechanism of action of RuPhos Pd G1 methyl t-Butyl Ether Adduct involves the formation of an active palladium species through the coordination of the RuPhos ligand with palladium. This active species then participates in oxidative addition, transmetalation, and reductive elimination steps to form the desired cross-coupled products. The RuPhos ligand stabilizes the palladium center and enhances its reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- BrettPhos Pd G1 methyl t-Butyl Ether Adduct
- XPhos Pd G1 methyl t-Butyl Ether Adduct
- SPhos Pd G1 methyl t-Butyl Ether Adduct
Uniqueness
RuPhos Pd G1 methyl t-Butyl Ether Adduct is unique due to its high efficiency and selectivity in cross-coupling reactions. The RuPhos ligand provides steric and electronic properties that enhance the reactivity of the palladium center, making it suitable for a wide range of substrates and reaction conditions .
Propiedades
Fórmula molecular |
C43H65ClNO3PPd |
|---|---|
Peso molecular |
816.8 g/mol |
Nombre IUPAC |
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
InChI |
InChI=1S/C30H43O2P.C8H10N.C5H12O.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 |
Clave InChI |
FINPLSBBDVRBPA-UHFFFAOYSA-M |
SMILES canónico |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)
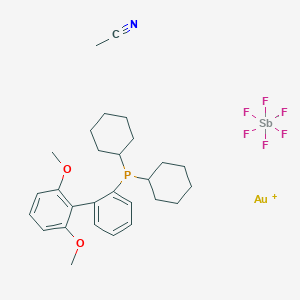
![(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054023.png)
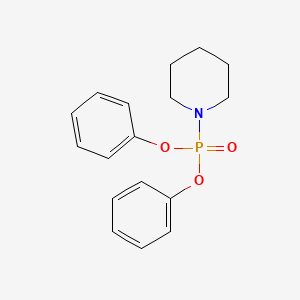
![1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid](/img/structure/B12054025.png)
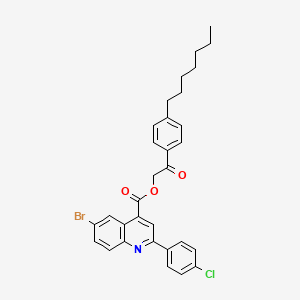

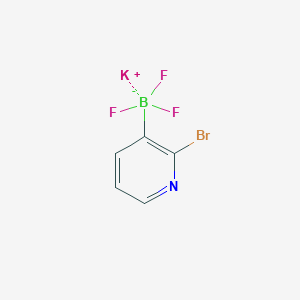

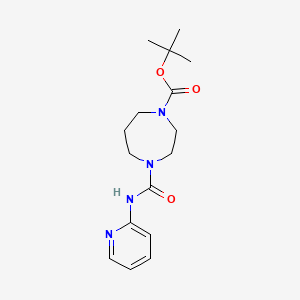
![4-[4-(4-bromophenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12054055.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)
